molecular formula C12H10N2O3 B11999773 5-Nitro-2-phenoxyaniline CAS No. 5410-98-0

5-Nitro-2-phenoxyaniline

Cat. No.: B11999773
CAS No.: 5410-98-0
M. Wt: 230.22 g/mol
InChI Key: JLDQORDBQQXPCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: The synthesis of 5-Nitro-2-phenoxyaniline involves the nitration of 2-phenoxyaniline . The reaction typically proceeds under acidic conditions, using a mixture of concentrated sulfuric acid and nitric acid. The nitro group (-NO2) is introduced at the 5-position of the phenoxy ring.

Chemical Reactions Analysis

Reactions::

    Nitration: The compound undergoes nitration to form 5-Nitro-2-phenoxyaniline.

    Reduction: Reduction of the nitro group can yield the corresponding amino compound.

    Substitution: Substitution reactions at the phenoxy group are possible.

Common Reagents and Conditions::

    Nitration: Concentrated sulfuric acid and nitric acid.

    Reduction: Various reducing agents (e.g., hydrogen gas over a catalyst).

    Substitution: Alkylating agents or other nucleophiles.

Major Products:: The primary product is this compound itself, resulting from nitration.

Scientific Research Applications

Chemistry::

    Sweetness Studies: Due to its intense sweetness, researchers study its properties as a potential artificial sweetener.

    Organic Synthesis: It serves as a building block in organic synthesis.

Biology and Medicine::

    Pharmacology: Investigating its potential pharmacological effects.

    Biochemical Research: Exploring its interactions with biological systems.

Industry::

    Flavor and Fragrance Industry: Used in flavor formulations.

    Pharmaceuticals: As a starting material for drug development.

Mechanism of Action

The exact mechanism by which 5-Nitro-2-phenoxyaniline exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways related to sweetness perception or other biological processes.

Comparison with Similar Compounds

While 5-Nitro-2-phenoxyaniline is unique due to its extreme sweetness, similar compounds include 2-phenoxyaniline and 4-Nitro-2-phenoxyaniline . These compounds share structural similarities but differ in their substituent positions and properties.

Properties

CAS No.

5410-98-0

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

5-nitro-2-phenoxyaniline

InChI

InChI=1S/C12H10N2O3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2

InChI Key

JLDQORDBQQXPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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